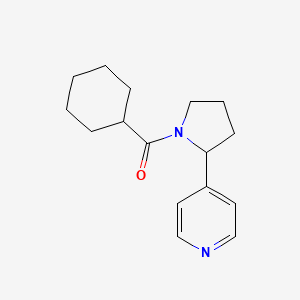
(2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone, also known as PTPM, is a chemical compound that belongs to the class of pyrrolidine derivatives. PTPM has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications in the treatment of various diseases.
科学研究应用
(2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone has been extensively studied for its potential therapeutic applications in the treatment of various diseases. Some of the research areas include:
1. Cancer: (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. The mechanism of action involves the inhibition of the STAT3 signaling pathway, which is involved in cancer cell proliferation and survival.
2. Neurodegenerative diseases: (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. The mechanism of action involves the inhibition of oxidative stress and inflammation, which are involved in the pathogenesis of these diseases.
3. Inflammatory diseases: (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and colitis. The mechanism of action involves the inhibition of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
作用机制
The mechanism of action of (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone involves the inhibition of various signaling pathways, including the STAT3, NF-κB, and PI3K/Akt pathways. (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone binds to the active site of the target protein and inhibits its activity. The specific binding affinity and selectivity of (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone for its target protein depend on the chemical structure of the compound and the target protein.
Biochemical and Physiological Effects:
(2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone has been shown to have various biochemical and physiological effects, including:
1. Inhibition of cell proliferation: (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone inhibits the growth of various cancer cells by inducing cell cycle arrest and apoptosis.
2. Neuroprotection: (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone protects neurons from oxidative stress and inflammation, which are involved in the pathogenesis of neurodegenerative diseases.
3. Anti-inflammatory effects: (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone inhibits the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory diseases.
实验室实验的优点和局限性
(2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone has several advantages for lab experiments, including:
1. High potency: (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone has high potency in inhibiting various target proteins, which makes it a valuable tool for studying the role of these proteins in various diseases.
2. Selectivity: (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone has high selectivity for its target proteins, which reduces the risk of off-target effects.
3. Stability: (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone is stable under physiological conditions, which makes it suitable for in vivo studies.
The limitations of (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone for lab experiments include:
1. Low solubility: (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone has low solubility in water, which makes it difficult to use in aqueous solutions.
2. Toxicity: (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone has been shown to have cytotoxic effects at high concentrations, which limits its use in in vivo studies.
未来方向
(2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone has significant potential for therapeutic applications in the treatment of various diseases. Some of the future directions for research include:
1. Optimization of chemical structure: The chemical structure of (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone can be optimized to improve its potency, selectivity, and solubility.
2. In vivo studies: Further in vivo studies are needed to evaluate the efficacy and safety of (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone in animal models of various diseases.
3. Clinical trials: Clinical trials are needed to evaluate the efficacy and safety of (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone in humans.
4. Combination therapy: (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone can be used in combination with other drugs to improve its efficacy and reduce toxicity.
Conclusion:
(2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone is a promising chemical compound that has significant potential for therapeutic applications in the treatment of various diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone have been discussed in this paper. Further research is needed to optimize the chemical structure of (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone and evaluate its efficacy and safety in animal models and humans.
合成方法
The synthesis of (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone involves the reaction of 2-mercaptobenzothiazole with 2-bromo-4-picoline, followed by the reaction with pyrrolidine and then the reaction with 2-bromo-5-nitropyridine. The final product is obtained by reduction with sodium borohydride. The yield of (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone is approximately 60%, and the purity can be improved by recrystallization.
属性
IUPAC Name |
(2-pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-14(13-4-2-10-18-13)16-9-1-3-12(16)11-5-7-15-8-6-11/h2,4-8,10,12H,1,3,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUPINYGZZQGAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7493457.png)


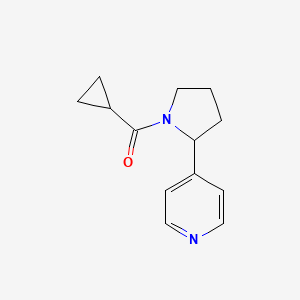
![1-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7493475.png)
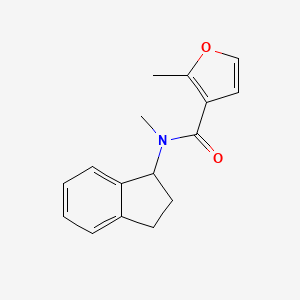
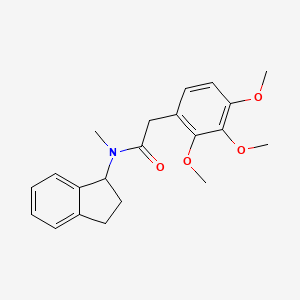
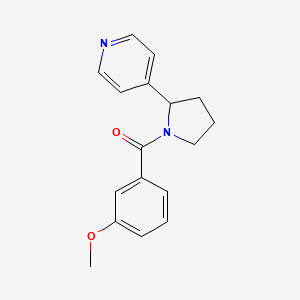
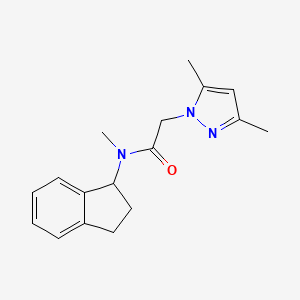

![1-[4-(2-Ethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493506.png)

